1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone
Description
1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a phenothiazine-derived compound featuring a naphthalene moiety attached via an ethanone linker to a trifluoromethyl-substituted phenothiazine core.
Properties
Molecular Formula |
C25H16F3NOS |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-naphthalen-1-yl-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C25H16F3NOS/c26-25(27,28)17-12-13-24-21(14-17)29(20-10-3-4-11-23(20)31-24)15-22(30)19-9-5-7-16-6-1-2-8-18(16)19/h1-14H,15H2 |
InChI Key |
MNTRDPZBKAEGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride to introduce the ethanone group. This is followed by the nucleophilic substitution reaction with 2-(trifluoromethyl)-10H-phenothiazine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenothiazine moiety may interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Phenothiazine derivatives vary widely in substituents on both the ethanone linker and the phenothiazine ring, significantly altering their physicochemical and biological profiles. Key examples include:
2-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone (CAS 38221-55-5)
- Structure: Chloro substituent on the ethanone linker; trifluoromethyl on phenothiazine.
- Molecular Weight : 343.75 g/mol.
- Hazard : Irritant (Xi classification).
- Application : Intermediate in synthesizing antipsychotic agents (e.g., fluphenazine derivatives) .
- Key Difference : Lacks the naphthalene group, reducing aromatic bulk compared to the target compound.
2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone (CAS 518-61-6)
- Structure: Dimethylamino group on the ethanone linker; unsubstituted phenothiazine.
- Molecular Weight : 284.38 g/mol.
- Melting Point: Not explicitly stated, but analogs with similar substituents (e.g., compound 31 in ) melt at 166–168°C.
- Role: Demonstrates how basic substituents (e.g., dimethylamino) modulate solubility and receptor interactions .
1-(2-(Methylthio)-10H-phenothiazin-10-yl)-2-(piperidin-1-yl)ethanone
- Structure: Methylthio on phenothiazine; piperidinyl on ethanone.
- Biological Activity : Shows antiproliferative effects against cancer cell lines (HEp-2, L5178Y) and reverses multi-drug resistance .
- Key Feature : Sulfur-containing substituents may enhance membrane permeability.
Pyridyl-Oxadiazolethio Derivatives (e.g., compounds 29–31 in )
- Structure : 5-(4-Pyridyl)-1,3,4-oxadiazolethio substituents.
- Melting Points : 156–196°C, influenced by substituent polarity.
- Synthesis : Prepared via nucleophilic substitution under anhydrous conditions .
- Application : Explored as peripherally acting CB1 receptor antagonists .
Physicochemical Properties
Biological Activity
1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a synthetic organic compound that combines naphthalene and phenothiazine moieties. Its complex structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C_{19}H_{14}F_{3}NOS, with a molecular weight of approximately 433.46 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, potentially improving its bioavailability in biological systems.
Table 1: Structural Features
| Component | Description |
|---|---|
| Naphthalene moiety | Provides aromatic stability |
| Phenothiazine core | Known for antipsychotic properties |
| Trifluoromethyl group | Increases lipophilicity and stability |
Antipsychotic Properties
Compounds containing phenothiazine are well-documented for their antipsychotic effects. They primarily exert their action through interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. Research indicates that the phenothiazine derivatives can modulate dopaminergic activity, which is crucial for treating psychiatric disorders .
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenothiazine hybrids. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and gastric cancer (MGC-803). The mechanism involves apoptosis induction and disruption of the cell cycle, particularly at the G2/M phase .
Case Study: MCF-7 Cell Line
A study showed that phenothiazine derivatives exhibited a selective cytotoxic effect on the MCF-7 cell line with a GI50 value significantly lower than that observed in non-tumorigenic cells (MCF-10A), indicating a reduced risk of side effects .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. The trifluoromethyl group is believed to enhance these effects by improving the compound's interaction with inflammatory pathways.
Neuroprotective Effects
The neuroprotective potential of phenothiazine derivatives has been explored in various models. Compounds like this compound may help mitigate oxidative stress and neuronal damage, suggesting applications in neurodegenerative diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with dopamine and serotonin receptors.
- Cell Cycle Disruption : Induction of apoptosis through tubulin binding.
- Inflammatory Pathway Regulation : Modulation of cytokine release and inflammatory mediators.
| Mechanism | Description |
|---|---|
| Receptor Modulation | Affects neurotransmitter signaling |
| Apoptosis Induction | Disrupts cell cycle via tubulin binding |
| Inflammation Regulation | Modulates cytokines and inflammatory response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
